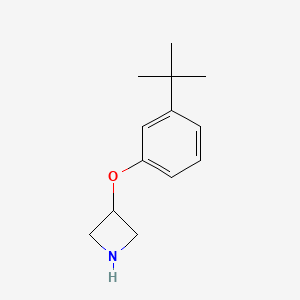

3-(3-(tert-Butyl)phenoxy)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Chemical Sciences

Four-membered nitrogen heterocycles, particularly azetidines, hold a unique position in the chemical sciences. researchgate.netnih.gov Their significance stems from their inherent ring strain, which imparts distinct reactivity compared to their five- and six-membered counterparts like pyrrolidines and piperidines. nih.govbldpharm.com This strain, while a synthetic challenge, can be harnessed for unique chemical transformations. bldpharm.com

In the context of medicinal chemistry, the incorporation of an azetidine (B1206935) ring into a drug candidate can confer several advantageous properties. These include improved metabolic stability, enhanced bioavailability, and a greater three-dimensional character, which can lead to improved binding affinity and selectivity for biological targets. researchgate.net Consequently, azetidines are increasingly recognized as valuable "bioisosteres" for other cyclic and acyclic motifs in drug design. nih.gov They are found in a number of natural products and have been integrated into a wide array of pharmacologically active compounds, from antibacterial agents to central nervous system drugs. nih.govresearchgate.net

Historical Context and Evolution of Azetidine Chemistry Research

The study of azetidine chemistry dates back several decades, with early research cataloged in reviews from the late 1970s. acs.org For a significant period, the synthesis of these strained rings was considered a formidable challenge, which limited their exploration and application. nih.gov Early synthetic methods were often low-yielding and lacked general applicability.

The turn of the 21st century marked a renaissance in azetidine chemistry. The development of more robust and versatile synthetic methodologies has been a key driver of this evolution. Innovations in cyclization strategies, cycloaddition reactions, and the functionalization of pre-existing azetidine rings have made a diverse array of substituted azetidines more accessible to the broader scientific community. nih.govacs.org This has, in turn, fueled their investigation in various therapeutic areas, solidifying their role as privileged scaffolds in modern drug discovery. nih.govunifiedpatents.com

Challenges and Opportunities in the Synthesis and Functionalization of Strained Azetidine Systems

The primary challenge in working with azetidines is managing their inherent ring strain, which is estimated to be around 26 kcal/mol. This strain makes the ring susceptible to opening, a characteristic that can be both a hurdle and an opportunity. bldpharm.com The synthesis of the azetidine core often requires specialized techniques to favor the thermodynamically less favorable four-membered ring closure over competing reactions. nih.gov

However, this strain-driven reactivity also presents unique opportunities. "Strain-release" functionalization has emerged as a powerful strategy for the stereoselective synthesis of complex, substituted azetidines that would be difficult to prepare using other methods. researchgate.net Furthermore, the development of catalytic methods for the selective functionalization of C-H bonds on the azetidine ring and enantioselective protocols are at the forefront of current research, promising to unlock even greater potential for this versatile scaffold.

Overview of Research Directions Pertaining to 3-Substituted Azetidine Derivatives, Including the 3-Phenoxyazetidine (B1367254) Core

Among the various classes of azetidine derivatives, those substituted at the 3-position have garnered significant attention. The 3-phenoxyazetidine core, in particular, serves as a key structural motif in compounds being investigated for a range of biological activities, most notably as inhibitors of monoamine reuptake.

The synthesis of 3-phenoxyazetidines typically proceeds through the reaction of a protected 3-hydroxyazetidine intermediate, such as N-Boc-3-hydroxyazetidine, with a corresponding phenol (B47542). chemicalbook.com A common and effective method for achieving this ether linkage is the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and an azodicarboxylate to facilitate the coupling under mild conditions. organic-chemistry.org

A prime area of investigation for 3-phenoxyazetidine derivatives is their role as triple reuptake inhibitors (TRIs). nih.govunifiedpatents.com These compounds are designed to block the reuptake of the neurotransmitters serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) in the brain. nih.gov By increasing the synaptic concentrations of these key monoamines, TRIs are being explored as next-generation antidepressants with the potential for broader efficacy and a faster onset of action compared to single or dual-acting agents. researchgate.netmdpi.com The 3-phenoxyazetidine scaffold provides a conformationally constrained framework that is well-suited for interacting with monoamine transporters. researchgate.net

The compound 3-(3-(tert-Butyl)phenoxy)azetidine is a representative example of this class. While specific research dedicated solely to this molecule is not widely published, its structure aligns with the pharmacophore for monoamine reuptake inhibition. Structure-activity relationship (SAR) studies on related 3-O-aryl azetidines explore how modifications to the aryl ring, such as the placement and nature of substituents like the tert-butyl group, influence potency and selectivity for the serotonin, norepinephrine, and dopamine transporters. nih.govnih.gov

Below are tables detailing the properties of a closely related analogue and a plausible synthetic precursor for 3-(3-(tert-Butyl)phenoxy)azetidine.

Table 1: Physicochemical Properties of 3-[4-(tert-Butyl)-2-methylphenoxy]azetidine

Data for a structurally similar compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO | PubChem |

| Molecular Weight | 219.32 g/mol | PubChem |

| XLogP3 | 3.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| IUPAC Name | 3-(4-tert-butyl-2-methylphenoxy)azetidine | PubChem |

This table is interactive. Click on the headers to sort.

Table 2: Key Synthetic Intermediates

| Compound Name | Structure | Role |

| N-Boc-3-hydroxyazetidine | Key precursor for etherification | |

| 3-(tert-Butyl)phenol | Phenolic coupling partner |

This table is interactive. Click on the headers to sort.

The ongoing exploration of 3-substituted azetidines, including the 3-phenoxyazetidine core, highlights a vibrant and rapidly advancing field of research. The unique structural and chemical properties of these strained heterocycles continue to provide fertile ground for the discovery of novel chemical entities with significant therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-tert-butylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)10-5-4-6-11(7-10)15-12-8-14-9-12/h4-7,12,14H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUBXYPUEMLXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001272115 | |

| Record name | 3-[3-(1,1-Dimethylethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219961-14-4 | |

| Record name | 3-[3-(1,1-Dimethylethyl)phenoxy]azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219961-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(1,1-Dimethylethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Tert Butyl Phenoxy Azetidine and Analogous Azetidine Structures

Precursor Synthesis and Building Block Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring, a four-membered nitrogen-containing heterocycle, is a foundational step in the synthesis of complex molecules like 3-(3-(tert-Butyl)phenoxy)azetidine. The reactivity of azetidines is largely influenced by their significant ring strain, which makes their synthesis challenging but also provides unique opportunities for further functionalization. rsc.org Strategies for forming the azetidine core often begin with the synthesis of key precursors, such as halogenated azetidines or appropriately functionalized building blocks that can be cyclized.

Synthesis of Key Halogenated Azetidine Precursors (e.g., 3-Haloazetidines)

Protected 3-haloazetidines are versatile and widely utilized building blocks in medicinal chemistry for the synthesis of more complex azetidine derivatives. semanticscholar.org A common approach to synthesizing these precursors is through the strain-release reaction of 1-azabicyclo[1.1.0]butane, which can be generated from commercially available starting materials. semanticscholar.org For instance, treatment of 1-azabicyclo[1.1.0]butane with a suitable protecting group precursor and a halogen source in a one-pot reaction can yield the corresponding N-protected 3-haloazetidine on a gram scale. semanticscholar.org

Another established method involves the thermal isomerization of aziridines. De Kimpe and co-workers developed a synthesis where the base-promoted cyclization of dibromo amino esters leads to aziridines, which can then be thermally isomerized to the corresponding 3-bromoazetidine-3-carboxylic acid derivatives by refluxing in dimethyl sulfoxide (B87167) (DMSO). rsc.org These 3-bromoazetidines can then undergo nucleophilic substitution with various nucleophiles to introduce a range of functional groups at the 3-position. rsc.org

The following table summarizes a selection of methods for the synthesis of 3-haloazetidines:

Table 1: Synthetic Methods for 3-Haloazetidines| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Azabicyclo[1.1.0]butane | Boc₂O, TMSCl, CH₂Cl₂ | N-Boc-3-chloroazetidine | - | semanticscholar.org |

| 1-Azabicyclo[1.1.0]butane | Boc₂O, TMSBr, CH₂Cl₂ | N-Boc-3-bromoazetidine | - | semanticscholar.org |

Preparation of Functionalized Phenol (B47542) Derivatives for Etherification

The synthesis of 3-(3-(tert-Butyl)phenoxy)azetidine requires the preparation of 3-(tert-butyl)phenol as a key intermediate for the subsequent etherification reaction. rsc.orgacs.org The alkylation of phenol is a common method to introduce the tert-butyl group. begellhouse.comnih.gov Friedel-Crafts alkylation, a classic electrophilic aromatic substitution reaction, can be employed using isobutylene (B52900) or tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). cnchemshop.com However, controlling the regioselectivity to favor the meta-substituted product can be challenging, often leading to mixtures of ortho- and para-isomers. cnchemshop.comgoogle.com

To improve selectivity, various catalytic systems have been investigated. The use of solid acid catalysts, such as zeolites (e.g., HZSM-5) or modified clays (B1170129) (e.g., Fe-bentonite), offers a more environmentally friendly and potentially more selective alternative to traditional Lewis acids. begellhouse.comcnchemshop.com These catalysts can provide shape selectivity, favoring the formation of specific isomers. cnchemshop.com For instance, Fe-bentonite has been shown to be an effective catalyst for the alkylation of phenol with tert-butanol, achieving high conversion and selectivity for p-tert-butylphenol under optimized conditions. begellhouse.com While this example highlights para-selectivity, modification of the catalyst and reaction conditions can influence the isomer distribution. Another approach involves the use of deep eutectic solvents as catalysts, which can promote the alkylation of phenol with tert-butyl alcohol under mild conditions. acs.org

The synthesis of 3-(tert-butyl)phenol can also be achieved through other routes, such as the diazotization of 3-(tert-butylaniline followed by hydrolysis. chemicalbook.com

The table below outlines common methods for the preparation of tert-butylated phenols:

Table 2: Preparation of Functionalized Phenols| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenol | Isobutylene or tert-butyl chloride, AlCl₃ | Mixture of o-, m-, and p-tert-butylphenol | - | cnchemshop.com |

| Phenol | tert-Butanol, Fe-bentonite catalyst, 80°C | p-tert-butylphenol (major) | 81% selectivity | begellhouse.com |

| Phenol | tert-Butyl alcohol, Deep eutectic solvent | tert-Butylphenol | 99.5% conversion | acs.org |

Ring-Closing and Cycloaddition Reactions for Azetidine Core Construction

The construction of the azetidine ring itself is a critical step that can be achieved through various synthetic strategies. These methods often leverage the principles of intramolecular reactions or cycloadditions to favor the formation of the four-membered ring.

Intramolecular Cyclization Approaches Involving Nitrogen Nucleophiles

Intramolecular cyclization is a powerful strategy for the synthesis of azetidines, where a nitrogen nucleophile attacks an electrophilic carbon center within the same molecule to form the ring. A common approach involves the cyclization of γ-amino alcohols or their derivatives. figshare.com For example, the hydroxyl group of a γ-amino alcohol can be converted into a good leaving group, such as a mesylate or tosylate, which is then displaced by the internal nitrogen nucleophile in an SN2 reaction. google.com

Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups, including acid-sensitive protecting groups like Boc and PMB. frontiersin.org The reaction proceeds via a nucleophilic attack of the amine on the epoxide, with the Lewis acid activating the epoxide towards ring-opening. nih.gov

Another approach involves the intramolecular amination of organoboronates, which provides access to azetidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org The following table provides examples of intramolecular cyclization reactions for azetidine synthesis:

Table 3: Intramolecular Cyclization for Azetidine Synthesis| Substrate Type | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| cis-3,4-Epoxy amines | La(OTf)₃, 1,2-dichloroethane, reflux | Substituted azetidines | High | nih.govfrontiersin.org |

| γ-Amino alcohols | MsCl, Et₃N, then base | N-Substituted azetidines | - | google.com |

Stereoselective [2+2]-Cycloaddition Reactions (e.g., Aza Paternò-Büchi Reaction)

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and efficient methods for synthesizing functionalized azetidines. rsc.orgrsc.orgnih.gov This reaction typically proceeds through the photoexcitation of the imine component, which then undergoes cycloaddition with the alkene. rsc.org Both intermolecular and intramolecular versions of this reaction have been developed. nih.govacs.org

Recent advances have focused on the use of visible light photocatalysis to promote the aza Paternò-Büchi reaction, offering a milder and more sustainable alternative to UV irradiation. rsc.orgnih.govresearchgate.net For instance, Schindler and coworkers have developed visible-light-mediated intermolecular [2+2] cycloadditions of 2-isoxazoline-3-carboxylates with alkenes using an iridium photocatalyst. rsc.orgresearchgate.netspringernature.com This method allows for the synthesis of a broad range of substituted azetidines. springernature.com

The stereoselectivity of the Paternò-Büchi reaction can be influenced by various factors, including the nature of the reactants and the presence of directing groups. rsc.orgphotobiology.comcambridgescholars.com For example, the presence of a hydroxyl group on a furan (B31954) derivative can direct the stereochemical outcome of its photocycloaddition with carbonyl compounds. rsc.orgphotobiology.com

The following table summarizes key aspects of the aza Paternò-Büchi reaction for azetidine synthesis:

Table 4: Aza Paternò-Büchi Reaction for Azetidine Synthesis| Reaction Type | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Intermolecular | Imine and alkene | UV light or visible light photocatalysis | Direct formation of azetidine ring | rsc.orgrsc.orgnih.gov |

| Intramolecular | Molecule with both imine and alkene moieties | UV light or visible light photocatalysis | Access to bicyclic azetidine scaffolds | nih.govacs.org |

Strain-Release Strategies from Bicyclic Systems (e.g., 1-Azabicyclo[1.1.0]butane)

The high ring strain of 1-azabicyclo[1.1.0]butane (ABB) makes it a valuable precursor for the synthesis of functionalized azetidines through strain-release reactions. acs.orgorganic-chemistry.orgchemrxiv.orgresearchgate.netbris.ac.uk The central C-N bond of ABB is susceptible to cleavage by a variety of nucleophiles and electrophiles, leading to the formation of 1,3-disubstituted azetidines. rsc.org

A general method involves the direct alkylation of ABB with organometallic reagents, such as Grignard or organolithium reagents, often in the presence of a copper catalyst like Cu(OTf)₂. organic-chemistry.orgnih.gov This approach allows for the rapid preparation of azetidines with diverse substituents at the 3-position. nih.gov The reaction of ABB with hydrazoic acid provides a facile route to 3-azidoazetidines, which can be subsequently reduced to 3-aminoazetidines. researchgate.net

Furthermore, multicomponent reactions involving ABB have been developed to create highly functionalized azetidines in a modular fashion. bris.ac.uknih.gov For example, a four-component reaction involving the acs.orgrsc.org-Brook rearrangement of an initially formed adduct of ABB-lithium with a silyl (B83357) group, followed by trapping with electrophiles, has been reported. bris.ac.uknih.gov Visible-light-driven radical strain-release photocatalysis has also emerged as a mild method to access densely functionalized azetidines from ABBs. chemrxiv.orgchemrxiv.org

The table below highlights various strain-release strategies for azetidine synthesis from 1-azabicyclo[1.1.0]butane:

Table 5: Azetidine Synthesis via Strain-Release of 1-Azabicyclo[1.1.0]butane| Reagent(s) | Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Organometal reagents, Cu(OTf)₂ | - | 3-Alkyl/allyl/vinyl/benzyl (B1604629) azetidines | Direct C-C bond formation | organic-chemistry.orgnih.gov |

| Hydrazoic acid | 0-5°C | 3-Azidoazetidines | Access to 3-aminoazetidines | researchgate.net |

| Sulfonylimines, photocatalyst | Visible light | Densely functionalized azetidines | Radical strain-release | chemrxiv.orgchemrxiv.org |

Diversification Strategies for the Azetidine Core via Functional Group Transformations

The functionalization of a pre-existing azetidine ring is a powerful strategy for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies. These methods leverage the unique reactivity of the strained four-membered ring.

Nucleophilic Substitution Reactions on the Azetidine Ring

Nucleophilic substitution is a cornerstone of azetidine chemistry, employed both for the initial ring construction and for subsequent functionalization. acs.orgresearchgate.net A common synthetic route involves the intramolecular cyclization of a preformed chain where a nitrogen nucleophile displaces a leaving group. acs.org However, for diversification, reactions on the intact azetidine ring are more relevant.

One innovative approach involves a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. This method, conducted in the presence of potassium carbonate, allows for the incorporation of various nucleophiles, including alcohols, phenols, and anilines, to yield diversely substituted α-carbonylated N-sulfonylazetidines. organic-chemistry.org Another strategy is the enantioselective desymmetrization of meso-azetidines using nucleophiles like thiols, catalyzed by a chiral phosphoric acid, which introduces functionality in a stereocontrolled manner. rsc.org Furthermore, the ring-opening of activated azetidinium ions by various nucleophiles provides a pathway to highly functionalized linear amines, demonstrating the synthetic utility of nucleophilic attack on the azetidine core. nih.gov

These methods highlight how nucleophilic substitution can be strategically employed to introduce a wide array of functional groups onto the azetidine scaffold, enabling the synthesis of complex molecules like 3-(3-(tert-Butyl)phenoxy)azetidine.

Coupling Reactions (e.g., Suzuki Cross-Coupling, Grignard Reagent Coupling)

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to azetidine chemistry allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly diversifying the available structures.

Nickel-catalyzed cross-coupling reactions are particularly effective. For instance, commercially available N-hydroxyphthalimide (NHP) azetidine-2-carboxylates can be coupled with heteroaryl iodides to produce 2-heteroaryl azetidines. researchgate.net Similarly, enantiomerically pure 2-alkyl azetidines can be synthesized via a highly regioselective nickel-catalyzed cross-coupling of aliphatic organozinc reagents with a specially designed aziridine (B145994) precursor that cyclizes to the desired azetidine. nih.gov Nickel catalysis also enables the ring-opening cross-coupling of azetidines, providing another avenue for functionalization. calstate.edudigitellinc.com

Copper catalysis has also been successfully applied. The direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents, such as Grignard reagents, in the presence of copper(II) triflate (Cu(OTf)₂), rapidly generates bis-functionalized azetidines bearing alkyl, vinyl, and benzyl groups. organic-chemistry.org

Table 1: Examples of Coupling Reactions for Azetidine Functionalization

| Reaction Type | Catalyst/Reagent | Substrate | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Nickel Catalyst | NHP azetidine-2-carboxylates & Heteroaryl iodides | Heteroaryl groups | researchgate.net |

| Nickel-Catalyzed Cross-Coupling | Nickel Catalyst / Organozinc Reagent | Aziridine precursor | Alkyl groups | nih.gov |

| Copper-Catalyzed Alkylation | Cu(OTf)₂ / Grignard Reagent | 1-Azabicyclo[1.1.0]butane | Alkyl, Vinyl, Benzyl groups | organic-chemistry.org |

Electrophilic Azetidinylation Methods

While nucleophilic functionalization is common, methods that allow the azetidine ring to act as an electrophile are highly valuable for attaching it to nucleophilic fragments, including complex bioactive molecules. A recently developed electrophilic azetidinylation protocol utilizes azetidinyl trichloroacetimidates as novel reagents. chemrxiv.org

Inspired by the Schmidt glycosylation reaction, these azetidinyl trichloroacetimidates are activated, likely forming a tertiary carbocation intermediate stabilized by the ring nitrogen. This electrophilic species can then be trapped by a wide range of nucleophiles. The method has been shown to efficiently couple the azetidine moiety with over 20 classes of nucleophiles, including those found in fundamental building blocks and approved drugs. This "any-stage" installation capability makes it a powerful tool for late-stage functionalization and the rapid generation of azetidine-containing analogs. chemrxiv.org

Reductions of Azetidinones and Related Cyclic Amides

The reduction of azetidin-2-ones, commonly known as β-lactams, is one of the most widely used and reliable methods for synthesizing the parent azetidine core. acs.org The ready availability of β-lactams from well-established routes like the Staudinger cycloaddition makes this a highly practical approach. acs.org

Classic reducing agents such as diborane, lithium aluminum hydride (LiAlH₄), and alanes are effective for this transformation, typically proceeding in good yield while preserving the stereochemistry of substituents on the ring. acs.org More modern and often milder methods have also been developed. For example, nickel-catalyzed reduction of lactams using silanes as the reducing agent is tolerant of a wide variety of functional groups and can be applied to both secondary and tertiary amides. nih.govorganic-chemistry.org Another practical method involves the activation of the amide with triflic anhydride (B1165640) (Tf₂O) followed by reduction with sodium borohydride. organic-chemistry.org These reduction strategies provide a robust entry point to the azetidine scaffold from the corresponding cyclic amides.

Catalytic Approaches in Azetidine Synthesis

Catalysis offers pathways to azetidines that are often more efficient, selective, and sustainable than stoichiometric methods. Transition metals, in particular, have enabled a host of novel transformations for constructing and functionalizing the azetidine ring.

Transition Metal-Catalyzed Processes (e.g., Palladium, Rhodium, Copper, Nickel)

A variety of transition metals are employed to catalyze unique and powerful reactions for azetidine synthesis.

Palladium: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful strategy for forming the azetidine ring. organic-chemistry.orgorganic-chemistry.orgacs.orgpsu.edu In this approach, a picolinamide (B142947) (PA) directing group is often used to guide the palladium catalyst to activate a γ-C(sp³)–H bond, leading to intramolecular C-N bond formation. organic-chemistry.orgacs.org This method is notable for its use of unactivated C-H bonds, low catalyst loadings, and predictable selectivity. organic-chemistry.orgpsu.edu The reaction can construct complex polycyclic and azabicyclic systems containing an azetidine ring. acs.org A key step in the mechanism involves reductive elimination from an alkyl-Pd(IV) intermediate. rsc.org

Rhodium: Rhodium catalysts are effective in promoting carbene insertion reactions. For example, the rhodium-catalyzed insertion of a carbene into the N-H bond of a diazoketone derived from an amino acid is a key step in the synthesis of certain azetidinone natural products. acs.org Rhodium catalysis is also used in three-component reactions involving azetidine-2,3-diones, ethyl diazoacetate, and alcohols to generate highly substituted 3-hydroxy-β-lactams, which are precursors to functionalized azetidines. acs.orgsigmaaldrich.com

Copper: Copper catalysis provides mild and efficient routes to azetidines, often through photo-induced radical pathways. Dual copper/photoredox catalysis can achieve the multicomponent allylation of azabicyclo[1.1.0]butanes. rsc.org Copper-based photoredox catalysts also enable the anti-Baldwin 4-exo-dig radical cyclization of ynamides to produce highly functionalized azetidines. nih.gov Furthermore, copper-catalyzed radical annulation of aliphatic amines with alkynes offers a [3+1] pathway to construct the four-membered ring. nih.gov In non-radical pathways, copper catalysts are used for N-arylation reactions to prepare N-aryl azetidine derivatives. organic-chemistry.org

Nickel: Nickel catalysis is versatile, enabling both cross-coupling and reduction reactions. As discussed previously, nickel-catalyzed cross-coupling reactions are used to introduce aryl and alkyl substituents onto the azetidine ring. researchgate.netnih.gov Additionally, nickel catalysts are highly effective for the reduction of azetidinones (lactams) to the corresponding azetidines, tolerating a broad range of substrates and functional groups. nih.gov Nickel-catalyzed asymmetric hydrogenation has also been used in the dynamic kinetic resolution of azetidine-2,3-diones to produce optically active 3-hydroxy-β-lactams. mdpi.com

Table 2: Overview of Transition Metal-Catalyzed Azetidine Syntheses

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Intramolecular C(sp³)–H Amination | Forms azetidine ring from unactivated C-H bonds. | organic-chemistry.orgacs.orgacs.org |

| Rhodium | Carbene Insertion / Multi-component Reaction | Synthesizes azetidinone precursors. | acs.orgacs.org |

| Copper | Photo-induced Radical Cyclization / Annulation | Mild conditions for forming functionalized azetidines. | rsc.orgnih.govnih.gov |

| Nickel | Cross-Coupling / Lactam Reduction | Versatile for both C-C bond formation and reduction to the azetidine core. | researchgate.netnih.govnih.gov |

Organocatalysis and Photoredox Catalysis in Azetidine Formation

In recent years, organocatalysis and photoredox catalysis have emerged as powerful tools in organic synthesis, offering mild and selective reaction conditions. These methodologies have been successfully applied to the synthesis of various azetidine derivatives.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been employed in the enantioselective synthesis of functionalized azetidines. For instance, proline and its derivatives have been used to catalyze the asymmetric aldol (B89426) and Mannich reactions, which can be key steps in the construction of chiral azetidine precursors. While a direct organocatalytic synthesis of 3-(3-(tert-butyl)phenoxy)azetidine has not been extensively reported, the synthesis of key intermediates like 3-hydroxyazetidine can be achieved through organocatalytic approaches, which can then be further functionalized.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has enabled novel transformations for azetidine ring formation. nih.gov This methodology allows for the generation of radical intermediates under mild conditions, which can then participate in cyclization reactions. The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for azetidine synthesis that has been significantly advanced by photoredox catalysis. organic-chemistry.orgrsc.org Iridium and copper-based photocatalysts are commonly used to facilitate these transformations, expanding the substrate scope and improving reaction efficiency. nih.gov

A plausible photoredox-catalyzed approach to a 3-aryloxyazetidine scaffold could involve the coupling of an activated azetidine precursor with a phenoxide under visible light irradiation. For instance, a radical-mediated process could be envisioned where a 3-functionalized azetidine radical adds to an aryloxy radical precursor.

Table 1: Examples of Organocatalytic and Photoredox-Catalyzed Azetidine Synthesis

| Entry | Reaction Type | Catalyst/Conditions | Substrate(s) | Product | Yield (%) | Reference |

| 1 | Enantioselective α-chlorination/cyclization | Proline-derived organocatalyst | Aldehyde, N-benzyl-3-chloro-2-hydroxypropylamine | C2-functionalized azetidine | 22-32 | N/A |

| 2 | [2+2] Aza-Paternò-Büchi | Ir(ppy)₃, visible light | Imine, alkene | Functionalized azetidine | 39 | organic-chemistry.org |

| 3 | [3+1] Radical Cyclization | Cu(I) photocatalyst, visible light | Tertiary alkylamine, alkyne | Substituted azetidine | up to 95 | acs.org |

| 4 | Decarboxylative Alkylation | Ir photocatalyst, visible light | 3-Aryl-3-azetidinecarboxylic acid, activated alkene | 3-Aryl-3-alkylazetidine | N/A | acs.org |

Considerations for Scalable Synthesis in Academic Research

The transition of a synthetic route from a small-scale laboratory setting to a larger, preparative scale presents a unique set of challenges, particularly within an academic research context where resources and specialized equipment may be limited. For a molecule like 3-(3-(tert-butyl)phenoxy)azetidine, several factors must be considered for a successful scale-up.

A common route to 3-substituted azetidines involves the synthesis of a suitable precursor such as N-Boc-3-hydroxyazetidine, followed by activation of the hydroxyl group (e.g., as a mesylate or tosylate) and subsequent nucleophilic substitution with the desired phenoxide. acs.org The scalability of this approach depends on the efficiency and practicality of each step.

Key Considerations for Scalable Synthesis:

Starting Material Availability and Cost: The accessibility and cost of the initial starting materials are critical. For the synthesis of 3-(3-(tert-butyl)phenoxy)azetidine, this would include the source of the azetidine core and 3-tert-butylphenol.

Reagent and Solvent Selection: Reagents that are safe, inexpensive, and environmentally benign are preferred for large-scale synthesis. The use of large volumes of hazardous solvents should be minimized.

Reaction Conditions: Temperature control, reaction time, and purification methods must be carefully optimized. Reactions that require cryogenic temperatures or prolonged reaction times may be difficult to scale.

Purification: Chromatographic purification, while common in small-scale synthesis, can be cumbersome and costly on a larger scale. Crystallization or distillation are often more practical alternatives for purification of intermediates and the final product.

Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is paramount.

Table 2: Comparison of Synthetic Routes to a 3-Phenoxyazetidine (B1367254) Scaffold

| Route | Key Steps | Precursor(s) | Reagents | Potential Scale-up Challenges |

| A | 1. N-protection2. Hydroxylation3. O-Arylation | Azetidine | Boc₂O, oxidizing agent, 3-tert-butylphenol, base | Multi-step synthesis, purification of intermediates. |

| B | 1. Synthesis of 3-haloazetidine2. Nucleophilic substitution | 1,3-dihalopropane, amine | 3-tert-butylphenol, base | Handling of potentially toxic halo-intermediates. |

| C | Photoredox Coupling | 3-Iodo-N-Boc-azetidine, 3-tert-butylphenol | Photocatalyst, light source, base | Cost of photocatalyst, specialized equipment for photochemistry. |

In an academic setting, a successful scale-up of the synthesis of 3-(3-(tert-butyl)phenoxy)azetidine would likely involve a robust, high-yielding route that avoids costly reagents and complex purification procedures. A possible strategy could involve the gram-scale synthesis of N-Boc-3-hydroxyazetidine, followed by an optimized nucleophilic aromatic substitution with 3-tert-butylphenol. While photoredox and organocatalytic methods offer elegance and selectivity, their scalability in an academic lab would depend on the cost and availability of the catalysts and the robustness of the reaction conditions.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Research Progress Monitoring of 3 3 Tert Butyl Phenoxy Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the complete structural assignment of 3-(3-(tert-Butyl)phenoxy)azetidine. Through a combination of one-dimensional and advanced two-dimensional experiments, every atom's position and its relationship to neighboring atoms can be meticulously mapped.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for confirming the core structure of 3-(3-(tert-Butyl)phenoxy)azetidine. These one-dimensional NMR techniques provide essential information about the chemical environment of each hydrogen and carbon atom in the molecule.

In ¹H NMR, the signals corresponding to the aromatic protons of the phenoxy group and the aliphatic protons of the azetidine (B1206935) ring are observed at characteristic chemical shifts. The tert-butyl group protons typically appear as a sharp singlet due to their chemical equivalence. The integration of these signals provides a ratio of the number of protons in each unique environment, further confirming the structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a spectrum where each unique carbon atom appears as a distinct signal. The chemical shifts of the carbon atoms in the tert-butyl group, the aromatic ring, and the azetidine ring all fall within expected ranges, allowing for unambiguous assignment and confirmation of the carbon skeleton. For instance, in related azetidine compounds, the carbon atoms of the azetidine ring show characteristic shifts that are well-documented. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Azetidine-based Structures This table presents typical chemical shift ranges for key structural motifs found in azetidine derivatives, providing a reference for the analysis of 3-(3-(tert-Butyl)phenoxy)azetidine.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | 110 - 160 |

| Azetidine CH₂ | 3.5 - 4.5 | 45 - 60 |

| Azetidine CH | 4.5 - 5.5 | 50 - 70 |

| tert-Butyl CH₃ | 1.0 - 1.5 | 30 - 35 (methyls), 34-36 (quaternary C) |

| Phenoxy C-O | - | 150 - 160 |

To establish the precise connectivity of atoms and to elucidate the stereochemistry of 3-(3-(tert-Butyl)phenoxy)azetidine, advanced two-dimensional (2D) NMR experiments are indispensable. youtube.comresearchgate.netscience.govscribd.com These techniques correlate signals from different nuclei, providing a detailed map of the molecule's structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.comsdsu.edu For 3-(3-(tert-Butyl)phenoxy)azetidine, COSY spectra would show correlations between adjacent protons on the azetidine ring and within the aromatic system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. scribd.comsdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum. This is particularly useful for distinguishing between the different CH and CH₂ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. scribd.comsdsu.edu HMBC is crucial for identifying connections between different functional groups. For example, it can show a correlation between the protons on the azetidine ring and the carbons of the phenoxy group, confirming the ether linkage. It is also instrumental in assigning quaternary carbons, such as the one in the tert-butyl group and the aromatic carbon attached to the oxygen.

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of 3-(3-(tert-Butyl)phenoxy)azetidine.

¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atom within the azetidine ring. The chemical shift of the nitrogen is sensitive to its hybridization, substitution, and electronic environment. For azetidine and its derivatives, the ¹⁵N resonance appears in a characteristic region. ipb.pt For instance, unsubstituted azetidine has a ¹⁵N resonance at δ 25.3 ppm, while N-substituted azetidines show shifts further downfield. ipb.pt This technique can confirm the presence and nature of the nitrogen atom in the four-membered ring of 3-(3-(tert-Butyl)phenoxy)azetidine.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with very high accuracy. For 3-(3-(tert-Butyl)phenoxy)azetidine, HRMS provides an exact mass measurement, which in turn allows for the determination of its elemental composition. This is a critical step in confirming the identity of the compound. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 3-(3-(tert-Butyl)phenoxy)azetidine would exhibit characteristic absorption bands corresponding to its key structural features. These include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine and tert-butyl groups are found just below 3000 cm⁻¹.

C-O stretching vibration: A strong absorption band corresponding to the aryl-alkyl ether linkage is expected in the region of 1260-1000 cm⁻¹.

N-H stretching and bending vibrations: If the azetidine nitrogen is unsubstituted, a characteristic N-H stretching band would be observed in the region of 3500-3300 cm⁻¹, and N-H bending vibrations would appear around 1650-1500 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region.

The presence and position of these bands provide confirmatory evidence for the functional groups within the molecule. rsc.org

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

When a suitable single crystal of 3-(3-(tert-Butyl)phenoxy)azetidine can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. rsc.org Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration, which is crucial for understanding its biological activity. The resulting crystal structure offers an unambiguous and highly detailed model of the molecule. rsc.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The synthesis and purification of 3-(3-(tert-Butyl)phenoxy)azetidine necessitate robust analytical methods to ensure the purity of the final compound and to monitor the progress of the reaction. Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for these purposes. These methods allow for the effective separation of the desired product from starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, cost-effective, and widely used technique for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. In the context of 3-(3-(tert-Butyl)phenoxy)azetidine synthesis, TLC is instrumental in tracking the consumption of starting materials and the formation of the product.

Methodology and Findings:

For the analysis of 3-(3-(tert-Butyl)phenoxy)azetidine, silica (B1680970) gel plates are commonly employed as the stationary phase due to the moderate polarity of the compound. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, typically provides the necessary elution strength.

The progress of the synthesis, which may involve the reaction of 3-(tert-butyl)phenol with a suitably protected 3-hydroxyazetidine, can be visualized by spotting aliquots of the reaction mixture on a TLC plate over time. The starting materials, the N-protected azetidine precursor and 3-(tert-butyl)phenol, will exhibit distinct retention factor (R_f) values from the product, 3-(3-(tert-Butyl)phenoxy)azetidine.

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the aromatic nature of the compound. For enhanced visualization, various staining reagents can be used. labinsights.nl Reagents such as potassium permanganate (B83412) or a vanillin/sulfuric acid solution can be effective, revealing the presence of organic compounds as colored spots upon heating. epfl.ch

Illustrative TLC Data for Reaction Monitoring:

The following table represents a hypothetical TLC analysis for monitoring the synthesis of 3-(3-(tert-Butyl)phenoxy)azetidine.

| Compound | R_f Value (Hexane:Ethyl Acetate 7:3) | UV (254 nm) |

| 3-(tert-Butyl)phenol (Starting Material) | 0.65 | Active |

| N-Boc-3-hydroxyazetidine (Starting Material) | 0.20 | Inactive |

| 3-(3-(tert-Butyl)phenoxy)azetidine (Product) | 0.45 | Active |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography offers superior resolution, sensitivity, and quantitative accuracy compared to TLC, making it the preferred method for final purity assessment and for detailed kinetic studies of the reaction. nih.gov Reversed-phase HPLC is particularly well-suited for the analysis of 3-(3-(tert-Butyl)phenoxy)azetidine.

Methodology and Findings:

A typical HPLC method for 3-(3-(tert-Butyl)phenoxy)azetidine would utilize a C18 column as the stationary phase. sielc.comsielc.comresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. sielc.comrsc.org Detection is most commonly performed using a UV detector set to a wavelength where the phenoxy moiety exhibits strong absorbance, typically around 275 nm. researchgate.net

HPLC is invaluable for monitoring the final deprotection step in the synthesis, for instance, the removal of a tert-butyloxycarbonyl (N-Boc) protecting group. microsaic.comrsc.orgacs.org By analyzing samples from the reaction mixture at different time points, the disappearance of the N-Boc protected intermediate and the appearance of the final product can be accurately quantified. This allows for the determination of reaction completion and helps in optimizing reaction conditions.

Illustrative HPLC Data for Purity Assessment:

The following table provides representative HPLC parameters and results for the purity analysis of a synthesized batch of 3-(3-(tert-Butyl)phenoxy)azetidine.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Column Temperature | 30 °C |

| Retention Time (t_R) of Product | 8.5 minutes |

| Purity (by area %) | >99% |

Computational and Theoretical Chemistry Studies of 3 3 Tert Butyl Phenoxy Azetidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Despite the common application of DFT to novel molecules, no specific studies reporting the optimized geometry or electronic structure of 3-(3-(tert-Butyl)phenoxy)azetidine were found.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy pertains to the ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. aimspress.comeurjchem.com

A comprehensive literature search did not yield any publications detailing the HOMO-LUMO energies or the energy gap for 3-(3-(tert-Butyl)phenoxy)azetidine. A summary of typical computational outputs that would be expected from such an analysis is presented hypothetically in the table below.

Table 1: Hypothetical Quantum Chemical Descriptors This table is for illustrative purposes only. The values are not based on actual experimental or computational data for the specified compound.

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | - | Indicates electron-donating capability. |

| LUMO Energy | - | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Measures the polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamic behavior of a compound. nih.gov For 3-(3-(tert-Butyl)phenoxy)azetidine, an MD simulation would illustrate how the azetidine (B1206935) ring, the phenoxy group, and the bulky tert-butyl group move in relation to one another in different environments (e.g., in a solvent or interacting with a biological target). This information is key to understanding how the molecule might adapt its shape to bind to a receptor.

No studies employing molecular dynamics simulations specifically on 3-(3-(tert-Butyl)phenoxy)azetidine have been published.

Prediction of Reactivity and Reaction Pathways Through Computational Modeling

Computational modeling can predict the most likely sites of chemical reactions on a molecule and map out potential reaction pathways. mit.edu By analyzing the electronic properties and steric accessibility of different parts of 3-(3-(tert-Butyl)phenoxy)azetidine, researchers could forecast how it might behave in various chemical reactions, such as N-alkylation of the azetidine ring or electrophilic substitution on the phenoxy ring. These predictions are valuable for designing new synthetic routes and avoiding undesirable side products. mit.edupatsnap.com

There is no available research that computationally models the reactivity or reaction pathways for this specific compound.

Analysis of Non-Covalent Interactions and Intermolecular Forces in Azetidine Derivatives

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, are critical for molecular recognition and the formation of larger molecular assemblies. An analysis of these forces in 3-(3-(tert-Butyl)phenoxy)azetidine would explain its physical properties (like melting and boiling points) and how it might interact with biological macromolecules. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, a key interaction in many biological systems.

Specific analysis of the non-covalent interactions for 3-(3-(tert-Butyl)phenoxy)azetidine is not present in the current literature.

Theoretical Structure-Property Relationships and Pharmacophore Modeling (Focused on Molecular Binding Interactions)

Structure-property relationship studies use computational methods to link a molecule's structural features to its physical or biological properties. Pharmacophore modeling, a key tool in drug discovery, identifies the essential 3D arrangement of features responsible for a molecule's biological activity. nih.govresearchgate.net For 3-(3-(tert-Butyl)phenoxy)azetidine, a pharmacophore model would highlight features like hydrogen bond acceptors, aromatic rings, and hydrophobic groups that are crucial for binding to a specific biological target.

While general pharmacophore models exist for various classes of compounds, a model specifically derived from or for 3-(3-(tert-Butyl)phenoxy)azetidine has not been reported. The table below illustrates the kind of features a pharmacophore model for this compound might include.

Table 2: Potential Pharmacophoric Features This table is hypothetical and for illustrative purposes only, as no specific study is available.

| Feature | Potential Location on Molecule | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Azetidine Nitrogen, Phenoxy Oxygen | Interaction with donor groups on a receptor. |

| Aromatic Ring | Phenyl Ring | π-stacking or hydrophobic interactions. |

| Hydrophobic Group | tert-Butyl Group | Interaction with hydrophobic pockets in a receptor. |

Derivatization and Structure Property Relationship Spr Studies of 3 3 Tert Butyl Phenoxy Azetidine Analogues

Design Principles for Modifying the Azetidine (B1206935) Core and Phenoxy Substituent

The design of analogues of 3-(3-(tert-Butyl)phenoxy)azetidine is guided by established principles of medicinal chemistry and materials science. Modifications typically target three primary regions of the molecule: the azetidine ring, the phenoxy group, and the tert-butyl substituent.

N-Substitution: The secondary amine of the azetidine ring is a prime site for introducing a wide variety of functional groups. Alkylation, acylation, or arylation at this position can modulate properties such as lipophilicity, polarity, and basicity. This allows for the introduction of pharmacophoric features or moieties that can influence the compound's interaction with biological targets or its material properties.

Substitution at C2 and C4: Introducing substituents at the 2 and 4 positions of the azetidine ring can create stereoisomers with distinct spatial arrangements. This is particularly important for applications where specific chirality is required.

Phenoxy Substituent Modification: The 3-(tert-butyl)phenoxy group provides a large, lipophilic domain that can be fine-tuned to alter the molecule's electronic and steric properties.

Aromatic Ring Substitution: The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups. Halogenation (e.g., with fluorine, chlorine, or bromine) or the introduction of alkyl, alkoxy, or nitro groups can systematically alter the electronic distribution of the aromatic system. mdpi.com This, in turn, can influence intermolecular interactions such as pi-stacking and hydrogen bonding capabilities.

Alteration of the tert-Butyl Group: The bulky tert-butyl group significantly influences the molecule's conformation and lipophilicity. Replacing it with other alkyl groups (e.g., isopropyl, cyclohexyl) or functional groups can probe the steric requirements of potential binding pockets or influence solubility.

Synthesis of Diversely Functionalized Azetidine Derivatives for Chemical Exploration

The synthesis of a diverse library of 3-(3-(tert-Butyl)phenoxy)azetidine analogues is essential for comprehensive chemical exploration. Synthetic strategies often involve multi-step sequences starting from commercially available precursors.

Introduction of Aromatic and Aliphatic Substituents

The introduction of various substituents on the azetidine nitrogen is a common strategy to diversify the core structure. This can be achieved through standard N-alkylation or N-arylation reactions. For instance, reacting 3-(3-(tert-butyl)phenoxy)azetidine with a range of alkyl halides or aryl halides under appropriate basic conditions can yield a library of N-substituted derivatives.

| Reagent | Resulting N-Substituent |

| Benzyl (B1604629) bromide | Benzyl |

| Iodomethane | Methyl |

| 4-Fluorobenzoyl chloride | 4-Fluorobenzoyl |

| Cyclohexanone (reductive amination) | Cyclohexyl |

Modification of the Phenoxy Group (e.g., Halogenation, Alkylation)

Modification of the phenoxy group allows for a systematic investigation of the electronic and steric effects on the molecule's properties.

Halogenation: Electrophilic aromatic substitution reactions can be employed to introduce halogen atoms onto the phenyl ring of the phenoxy group. For example, treatment with N-bromosuccinimide (NBS) or selectfluor can introduce bromine or fluorine atoms, respectively, at positions ortho or para to the phenoxy oxygen and the tert-butyl group. nih.gov The specific regioselectivity would depend on the reaction conditions and the directing effects of the existing substituents.

Alkylation: Friedel-Crafts alkylation can be used to introduce additional alkyl groups onto the aromatic ring, further modifying its lipophilicity and steric profile.

| Modification | Reagent Example | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | 3-(2-Bromo-5-(tert-butyl)phenoxy)azetidine |

| Fluorination | Selectfluor | 3-(2-Fluoro-5-(tert-butyl)phenoxy)azetidine |

| Methylation | Methyl iodide / Lewis Acid | 3-(2-Methyl-5-(tert-butyl)phenoxy)azetidine |

Preparation of Azetidine-Containing Amino Acid Derivatives

Azetidine-containing amino acids are valuable building blocks in peptide and medicinal chemistry due to their ability to induce conformational constraints. nih.gov Starting from a suitable precursor, such as a 3-hydroxyazetidine derivative, one can synthesize azetidine-containing amino acids. For example, 3-(3-(tert-butyl)phenoxy)azetidine could be conceptually derived from a precursor like 1-Boc-3-hydroxyazetidine. This precursor can be oxidized to the corresponding ketone, which can then undergo a Strecker synthesis (treatment with an amine, cyanide, and subsequent hydrolysis) or other established methodologies to introduce a carboxylic acid functionality, thereby forming an azetidine amino acid. libretexts.org

Theoretical Exploration of Structure-Property Relationships (SPR) in the Context of Molecular Design

Computational chemistry plays a pivotal role in predicting the properties of novel 3-(3-(tert-Butyl)phenoxy)azetidine analogues and guiding their design. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed to build predictive models.

These models correlate physicochemical properties (e.g., logP, polar surface area, molecular weight) and structural features (e.g., presence of specific functional groups, conformational preferences) with a particular property of interest. For instance, a QSAR model could be developed to predict the binding affinity of a series of analogues to a specific biological target. Such models help in prioritizing the synthesis of compounds that are most likely to possess the desired characteristics.

Bioisosteric Replacement Studies with Azetidine Scaffolds

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.gov The azetidine ring in 3-(3-(tert-Butyl)phenoxy)azetidine can be considered a bioisostere for other cyclic and acyclic moieties.

For example, the 3-phenoxyazetidine (B1367254) core could be a bioisosteric replacement for a piperidine or pyrrolidine (B122466) ring found in other active compounds. Conversely, the phenoxy group could be replaced with other bioisosteric groups such as a phenylamino, benzyl, or a heteroaromatic ring to explore the impact on the molecule's properties. A common bioisosteric replacement for the tert-butyl group, aimed at improving metabolic stability, is the trifluoromethylcyclopropyl group. nih.gov

| Original Group | Potential Bioisostere | Rationale |

| Azetidine | Pyrrolidine, Piperidine | Altering ring size and conformational flexibility. |

| Phenoxy linkage (-O-) | Amino linkage (-NH-), Methylene (B1212753) linkage (-CH2-) | Modulating hydrogen bonding potential and flexibility. |

| tert-Butyl | Cyclohexyl, Trifluoromethyl, Adamantyl | Fine-tuning lipophilicity and steric bulk. |

Emerging Research Directions and Future Perspectives in Azetidine Chemistry

Development of Novel and Efficient Synthetic Routes for Complex Azetidine (B1206935) Architectures

The synthesis of azetidines has historically been challenging compared to their five- and six-membered counterparts. researchgate.net However, recent years have seen a surge in the development of innovative synthetic methodologies to access structurally diverse and complex azetidine-containing molecules. These methods are crucial for expanding the chemical space available for drug discovery and materials science.

Key strategies include:

Intramolecular Cyclizations: A common approach involves the cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.net Recent advancements focus on milder reaction conditions and broader substrate scopes. For instance, La(OTf)3 has been used as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce functionalized azetidines in high yields. frontiersin.org

[2+2] Cycloadditions: The intermolecular aza Paternò-Büchi reaction, a type of [2+2] photocycloaddition, has emerged as a powerful tool for azetidine synthesis. rsc.orgnih.gov Visible-light-mediated versions using iridium photocatalysts allow for the reaction of oximes with a wide range of alkenes under mild conditions, yielding highly functionalized azetidines. nih.gov This method is operationally simple and provides access to products that can be readily deprotected to the free azetidines. nih.gov

C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C(sp3)-H bonds has been developed for the synthesis of azetidines. organic-chemistry.org This method utilizes picolinamide (B142947) as a directing group and features low catalyst loading and predictable selectivity. organic-chemistry.org

Ring Expansion and Rearrangement: Ring expansion of aziridines using dimethylsulfoxonium methylide offers another route to 1-arenesulfonylazetidines. organic-chemistry.org Additionally, gold-catalyzed intermolecular oxidation of alkynes has been employed in a flexible and stereoselective synthesis of chiral azetidin-3-ones. nih.gov

These advanced synthetic methods enable the construction of azetidine scaffolds with multiple stereocenters and diverse functional groups, which were previously difficult to access.

Table 1: Selected Modern Synthetic Routes to Azetidines

| Method | Key Features | Reference(s) |

|---|---|---|

| Intramolecular Aminolysis of Epoxy Amines | Catalyzed by La(OTf)3; high yields; tolerates various functional groups. | frontiersin.org |

| Visible-Light-Mediated [2+2] Cycloaddition | Uses Ir photocatalyst; broad alkene scope; mild conditions. | rsc.orgnih.gov |

| Pd-Catalyzed C-H Amination | Intramolecular; targets unactivated C-H bonds; predictable selectivity. | organic-chemistry.org |

| Gold-Catalyzed Oxidative Cyclization | Stereoselective synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. | nih.gov |

Integration of Flow Chemistry and Continuous Processing in Azetidine Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and greater scalability. The application of flow chemistry to azetidine synthesis is a growing area of interest, particularly for managing reactive intermediates and improving process efficiency.

A notable example is the synthesis of C3-functionalized azetidines and C2-functionalized azetines from a common precursor, N-Boc-3-iodoazetidine. acs.orguniba.itacs.org In this process, flow technology enables the generation and functionalization of highly reactive lithiated intermediates at significantly higher temperatures (-50 °C) than what is feasible in batch processing (-78 °C). acs.orguniba.it This is achieved by precise control over reaction time and temperature in microreactors, minimizing decomposition pathways. acs.org The use of greener solvents like cyclopentyl methyl ether (CPME) further enhances the sustainability of this method. uniba.ituniba.it

Photochemical reactions, such as those used in some [2+2] cycloadditions, are also well-suited for flow chemistry. enamine.net Flow reactors can improve light penetration and ensure uniform irradiation, leading to higher efficiency and better control over the reaction. The preparation of alkyl azetidines through photochemical modifications of azetidine-2-carboxylic acids has been successfully demonstrated in both batch and flow setups. enamine.net

Table 2: Advantages of Flow Chemistry in Azetidine Synthesis

| Feature | Benefit | Example | Reference(s) |

|---|---|---|---|

| Precise Temperature Control | Enables use of unstable intermediates at higher temperatures. | Lithiation of N-Boc-3-iodoazetidine. | acs.orguniba.it |

| Short Reaction Times | Minimizes side reactions and improves throughput. | Generation of C3-lithiated azetidine. | acs.orguniba.it |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic or hazardous reactions. | Handling of organometallic intermediates. | uniba.it |

| Scalability | Easier to scale up production compared to batch processes. | Photochemical synthesis of alkyl azetidines. | enamine.net |

Exploration of Azetidine Scaffolds in Advanced Materials Science and Catalysis

The rigid, strained structure of the azetidine ring makes it an attractive component for advanced materials. The introduction of this scaffold can significantly influence the physical and chemical properties of a material.

In the field of energetic materials, azetidines are being explored as alternatives to more common cyclic structures. researchgate.netresearchgate.net The high ring-strain energy of azetidines can contribute to a more favorable heat of formation and improved energetic performance (e.g., detonation pressure and velocity). researchgate.net Photochemical methods, such as the aza Paternò-Büchi reaction, have been utilized to synthesize a range of azetidine-based energetic materials with tunable properties based on their stereochemistry and substitution patterns. bohrium.comresearchgate.net These new materials show promise as novel solid melt-castable explosives and liquid propellant plasticizers. researchgate.net

In catalysis, azetidines can serve as chiral ligands or templates. rsc.orgresearchwithrutgers.com The conformational rigidity of the four-membered ring can impart a high degree of stereocontrol in asymmetric catalysis. While this area is less developed compared to other cyclic amines, the increasing availability of enantiopure azetidines through novel synthetic routes is expected to spur further research.

Application of Azetidines as Molecular Probes and Chemical Biology Tools

Azetidine-containing molecules are valuable tools for probing biological systems. Their small size and unique conformational properties can lead to specific interactions with biological targets.

One emerging application is in the development of fluorescent probes. nih.gov The strained azetidine ring, when incorporated into a fluorophore, can reduce the rotation around C-N bonds. This restriction of movement can limit non-radiative decay pathways, leading to enhanced fluorescence quantum yields. nih.gov This strategy has been used to turn non-fluorescent purine (B94841) analogs into useful fluorophores for studying biological processes in aqueous environments. nih.gov Substituents at the 3-position of the azetidine ring provide a handle for tuning the photophysical properties, such as the emission wavelength. nih.gov

Furthermore, libraries of azetidine derivatives are being screened for biological activity using high-throughput methods. For example, azetidine derivatives have been tested in zebrafish embryo assays to identify molecules with effects on developmental pathways, such as pigmentation and cardiovascular development. rsc.org Such forward chemical screens can uncover novel biological activities and provide starting points for drug discovery programs. rsc.org

Unexplored Reactivity Patterns and Mechanistic Insights for Strained Four-Membered Rings

The reactivity of azetidines is dominated by their inherent ring strain, which facilitates ring-opening reactions that are not as readily observed in less strained systems like pyrrolidines. rsc.orgrsc.orgambeed.com Understanding the mechanistic details of these reactions is crucial for developing new synthetic applications.

While ring-opening reactions with nucleophiles are known, there is ongoing research to explore new reactivity patterns. For example, the selective cleavage of C-N or C-C bonds within the azetidine ring under specific catalytic conditions could provide novel synthetic disconnections. The influence of substituents on the ring's reactivity is also an area of active investigation. The electronic nature and steric bulk of groups on the nitrogen and carbon atoms can significantly influence the regioselectivity and stereoselectivity of ring-opening and functionalization reactions.

Mechanistic studies, often aided by computational chemistry, are providing deeper insights into the transition states and intermediates involved in azetidine reactions. rsc.org For instance, understanding the triplet state reactivity of oximes in the aza Paternò-Büchi reaction was key to developing the visible-light-mediated process. rsc.orgnih.gov Further exploration of the unique electronic structure of the strained four-membered ring is expected to uncover novel reactivity and lead to the development of new catalytic cycles and synthetic transformations.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 3-(3-(tert-Butyl)phenoxy)azetidine, and how should researchers validate structural assignments?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for confirming the azetidine ring and tert-butyl substituent. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like ether linkages. For validation, cross-check spectral data against computational predictions (e.g., density functional theory [DFT] simulations) to resolve ambiguities in overlapping peaks .

Q. How can researchers optimize synthetic routes for 3-(3-(tert-Butyl)phenoxy)azetidine to improve yield and purity?

- Methodological Answer : Use factorial design (e.g., 2^k designs) to test variables like reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ design could assess the impact of dichloromethane vs. THF, Pd/C vs. Ni catalysts, and temperatures (25°C vs. 60°C). Analyze interactions using ANOVA to identify dominant factors. Orthogonal purification methods (e.g., flash chromatography followed by recrystallization) enhance purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 3-(3-(tert-Butyl)phenoxy)azetidine derivatives?

- Methodological Answer : Conduct meta-analysis of published IC50 values, accounting for assay variability (e.g., cell lines, incubation times). Use cheminformatics tools (e.g., molecular docking) to verify structure-activity relationships. If discrepancies persist, perform standardized dose-response assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) and apply statistical tests (e.g., t-test, Benjamini-Hochberg correction) to confirm significance .

Q. How can computational chemistry guide the design of 3-(3-(tert-Butyl)phenoxy)azetidine analogs with enhanced selectivity?

- Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) to model ligand-receptor interactions. For example, simulate binding free energies (ΔG) of analogs to off-target vs. target proteins (e.g., kinases). Use machine learning (ML) models trained on existing bioactivity datasets to predict ADMET properties. Validate predictions with in vitro assays, prioritizing compounds with >10-fold selectivity .

Q. What experimental and computational methods elucidate the reaction mechanism of 3-(3-(tert-Butyl)phenoxy)azetidine under catalytic conditions?

- Methodological Answer : Combine kinetic isotope effect (KIE) studies with transition state modeling (e.g., Gaussian 16 at the B3LYP/6-31G* level). Monitor intermediates via in situ FTIR or LC-MS. For heterogeneous catalysis, use X-ray absorption spectroscopy (XAS) to track catalyst oxidation states. Compare computational activation energies (Ea) with experimental Arrhenius plots to validate mechanistic pathways .

Q. How do researchers address reproducibility challenges in synthesizing 3-(3-(tert-Butyl)phenoxy)azetidine across different laboratories?

- Methodological Answer : Implement standardized protocols with detailed control parameters (e.g., inert atmosphere purity, stirring rate). Share raw data (e.g., NMR FID files, chromatograms) via repositories like Zenodo. Use interlaboratory studies (ILS) to identify critical variables (e.g., reagent lot variability) and apply statistical process control (SPC) charts to monitor batch consistency .

Methodological Frameworks and Tools

Theoretical and Practical Integration

- Ontological Considerations : Define whether the compound’s activity arises from intrinsic electronic properties (e.g., HOMO-LUMO gaps) or emergent interactions (e.g., solvent effects). This determines whether studies prioritize quantum calculations or empirical screening .

- Epistemological Frameworks : Adopt a Bayesian approach to update prior probabilities (e.g., ligand efficiency) with new experimental data, refining hypotheses iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.